molecular formula C20H13BrO B14563020 (4-Bromophenyl)(9H-fluoren-4-YL)methanone CAS No. 62093-55-4

(4-Bromophenyl)(9H-fluoren-4-YL)methanone

Cat. No.: B14563020
CAS No.: 62093-55-4
M. Wt: 349.2 g/mol
InChI Key: GEPZDRZSTOTPNU-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(9H-fluoren-4-yl)methanone is a chemical compound with the molecular formula C20H13BrO It is known for its unique structure, which combines a bromophenyl group with a fluorenyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(9H-fluoren-4-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 9H-fluorene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-Bromobenzoyl chloride+9H-FluorenePyridine, RefluxThis compound\text{4-Bromobenzoyl chloride} + \text{9H-Fluorene} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} 4-Bromobenzoyl chloride+9H-FluorenePyridine, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(9H-fluoren-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Bromophenyl)(9H-fluoren-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(9H-fluoren-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its bromophenyl group can undergo substitution reactions, while the fluorenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(4-fluorophenyl)methanone: Similar structure but with a fluorophenyl group instead of a fluorenyl group.

    (4-Bromophenyl)phenylmethanone: Lacks the fluorenyl group, making it less complex.

    (4-Bromophenyl)(9H-fluoren-9-yl)methanone: Similar but with a different position of the fluorenyl group.

Uniqueness

(4-Bromophenyl)(9H-fluoren-4-yl)methanone is unique due to its combination of a bromophenyl group and a fluorenyl group, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in simpler analogs.

Properties

CAS No.

62093-55-4

Molecular Formula

C20H13BrO

Molecular Weight

349.2 g/mol

IUPAC Name

(4-bromophenyl)-(9H-fluoren-4-yl)methanone

InChI

InChI=1S/C20H13BrO/c21-16-10-8-13(9-11-16)20(22)18-7-3-5-15-12-14-4-1-2-6-17(14)19(15)18/h1-11H,12H2

InChI Key

GEPZDRZSTOTPNU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C31)C(=CC=C2)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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